molecular formula C10H8N2 B1346891 1,4-Phenylenediacetonitrile CAS No. 622-75-3

1,4-Phenylenediacetonitrile

Cat. No. B1346891
CAS RN: 622-75-3
M. Wt: 156.18 g/mol
InChI Key: FUQCKESKNZBNOG-UHFFFAOYSA-N
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Description

1,4-Phenylenediacetonitrile is an organic compound used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 1,4-Phenylenediacetonitrile involves various methods . It has been used as a linker in the synthesis of covalent organic frameworks (COFs) through a combination of linkers . The reactions were reversible, which provides the self-healing needed to form a crystalline material of stacked, π-bonded 2D sheets .


Molecular Structure Analysis

The molecular formula of 1,4-Phenylenediacetonitrile is C10H8N2 . It has a molecular weight of 156.18 g/mol . The InChIKey of 1,4-Phenylenediacetonitrile is FUQCKESKNZBNOG-UHFFFAOYSA-N .


Chemical Reactions Analysis

1,4-Phenylenediacetonitrile has been used in the synthesis of covalent organic frameworks (COFs) through a combination of linkers . It has also been used in the synthesis of a benzothiazole appended derivative for the colorimetric and fluorescence detection of cyanide ions .


Physical And Chemical Properties Analysis

1,4-Phenylenediacetonitrile appears as an off-white powder . It has a melting point range of 94 - 96 °C . The exact vapor pressure is not available .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Synthesis and Anti-HIV Activity : 1,4-Phenylenediacetonitrile has been used as a precursor in the synthesis of anti-HIV compounds. A study demonstrated its utility in synthesizing 1,3-phenylene bis-uracil analogues of MKC-442, which showed activity against HIV-1, highlighting its potential in drug synthesis and antiviral research (Aly et al., 2007).

Material Science and Sensing

Fluorescence Sensing : Phenylenediacetonitrile-doped polymer films have demonstrated potential in fluorescence sensing, capable of detecting volatile organic vapors and temperature changes. The sensing mechanism relies on diffusion-induced crystalline aggregate formation, making it useful in developing low-cost sensors (Kreiza et al., 2016).

Supramolecular Chemistry : In another application, 1,4-Phenylenediacetonitrile acted as a flexible linker in the preparation of a tetrametallic assembly with luminescence properties. This work demonstrates its role in constructing materials with potential optical applications (Evariste et al., 2020).

Polymer Science

Electrical Conductivity : The compound has been integral in synthesizing Poly(p-phenylenecyanovinylene), where its polycondensation with terephthaldehyde yielded a polymer with studied electrical conductivity. This research opens avenues for its use in developing conductive materials (El-Shekeil et al., 2004).

Nanotechnology

Morphology and Emission Tuning in Nanoparticles : Research into phenylenediacetonitrile-based molecules has led to the development of nanoparticles with tunable emission properties. These findings are crucial for the future design of fluorescence sensors and other optoelectronic devices (Kazlauskas et al., 2014).

Organic Chemistry

Novel Synthesis Methods : Studies have shown its utility in the novel synthesis of organic compounds, such as indoles, through electrochemical oxidation, showcasing its versatility in organic synthesis (Asghari et al., 2014).

Safety And Hazards

1,4-Phenylenediacetonitrile is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves/clothing and avoid contact with skin, eyes, or clothing . In case of exposure, it is advised to immediately call a POISON CENTER or doctor/physician .

Future Directions

1,4-Phenylenediacetonitrile has been used in the synthesis of a benzothiazole appended derivative for the colorimetric and fluorescence detection of cyanide ions, indicating its potential use in sensor development . It has also been used in the synthesis of covalent organic frameworks (COFs), suggesting its potential in the development of new materials .

properties

IUPAC Name

2-[4-(cyanomethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQCKESKNZBNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060758
Record name 1,4-Benzenediacetonitrile
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Phenylenediacetonitrile

CAS RN

622-75-3
Record name 1,4-Benzenediacetonitrile
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Record name p-Phenylenediacetonitrile
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Record name 1,4-Phenylenediacetonitrile
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Record name 1,4-Benzenediacetonitrile
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Record name 1,4-Benzenediacetonitrile
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Record name P-PHENYLENEDIACETONITRILE
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Synthesis routes and methods

Procedure details

A solution of 130 grams (2.65 moles) sodium cyanide in 200 ml of water was placed in a four-necked flask, equipped with a thermowell, mechanical stirrer, electrically heated addition funnel and a condenser. A solution of 200 grams (1.15 mole) of p-xylylene chloride in 200 ml of dimethyl formamide was added dropwise with constant stirring and such a rate as to maintain the reaction temperature at 60°-65°C. The p-xylylene chloride solution was maintained at about 60°C. to prevent solid precipitation. The reaction was exothermic and addition took 2 hours. At the completion of the addition, the temperature was maintained by external heating for an additional hour. The mixture was then poured into 2 liters of water. The precipitated solid was filtered and washed with an additional liter of water. The product yield was 85% (ca. 152 g.) of para-phenylene diacetonitrile having a melting point of about 95°-97°C.
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
E Jin, M Asada, Q Xu, S Dalapati, MA Addicoat… - Science, 2017 - science.org
We synthesized a two-dimensional (2D) crystalline covalent organic framework (sp 2 c-COF) that was designed to be fully π-conjugated and constructed from all sp 2 carbons by C=C …
Number of citations: 814 www.science.org
JW Park, JH Lee, HS Lee, DY Kang, TW Kim - Thin Solid Films, 2000 - Elsevier
A new blue electroluminescent material analog to poly(3,6-N-2-ethylhexylcarbazolyl cyanotere-phthalidene) (PECCP) was synthesized by a facile reaction of 9-ethyl–3-carbazole …
Number of citations: 30 www.sciencedirect.com
K Yu, S Bi, W Ming, W Wei, Y Zhang, J Xu, P Qiang… - Polymer …, 2019 - pubs.rsc.org
Conjugated organic porous polymers featuring π-extended rigid frameworks with two or three dimensional structures are emerging as one new kind of promising semiconducting …
Number of citations: 25 pubs.rsc.org
S Wang, XX Li, L Da, Y Wang, Z Xiang… - Journal of the …, 2021 - ACS Publications
A first example of an sp 2 carbon-conjugated three-dimensional (3D) covalent organic framework (COF) (BUCT-COF-4) is synthesized via the Knoevenagel condensation of the saddle-…
Number of citations: 65 pubs.acs.org
Y Chen, TY Wu - Polymer, 2001 - Elsevier
Novel copolymers carrying N-hexyl-3,8-iminodibenzyl chromophores have been synthesized by polycondenzation of N-hexyl-3,8-diformylminodibenzyl with 1,4-xylylene-bis(…
Number of citations: 37 www.sciencedirect.com
S Xu, Y Li, BP Biswal, MA Addicoat, S Paasch… - Chemistry of …, 2020 - ACS Publications
Luminescent organic materials with high photostability are essential in optoelectronics, sensor, and photocatalysis applications. However, small organic molecules are generally …
Number of citations: 48 pubs.acs.org
A El‐Shekeil, M Al‐Khader… - Journal of Macromolecular …, 2004 - Taylor & Francis
Poly(p‐phenylenecyanovinylene) was synthesized by the polycondensation of 1,4‐phenylenediacetonitrile and terephthaldehyde by reflux for 24 hr in absolute ethanol. Two oligomers …
Number of citations: 1 www.tandfonline.com
SM Kumar, S Munusamy, D Jothi, S Enbanathan… - Optical Materials, 2023 - Elsevier
The simple imidazole-based chemosensor 1,4-phenylenebis(3-(3-(4,5-diphenyl-1H-imidazol-2-yl)-2-hydroxyphenyl)acrylonitrile (PDIA) has been constructed for the selective …
Number of citations: 2 www.sciencedirect.com
YP Yen, TP Huang - Journal of the Chinese Chemical Society, 2004 - Wiley Online Library
Three isomeric series of bis(crown ether)s have been synthesized by condensation of the appropriate formylnaphthocrown with 1,4‐phenylenediacetonitrile. The interaction of these …
Number of citations: 6 onlinelibrary.wiley.com
AM Raynor, A Gupta, CM Plummer, SL Jackson, A Bilic… - Molecules, 2015 - mdpi.com
Through the incorporation of a thiophene functionality, a novel solution-processable small organic chromophore was designed, synthesized and characterized for application in bulk-…
Number of citations: 10 www.mdpi.com

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